molecular formula C15H21NO5 B14271735 5-[3-Acetyl-4-(2-carboxyethyl)-2-methyl-1H-pyrrol-1-yl]pentanoic acid CAS No. 138399-16-3

5-[3-Acetyl-4-(2-carboxyethyl)-2-methyl-1H-pyrrol-1-yl]pentanoic acid

Cat. No.: B14271735
CAS No.: 138399-16-3
M. Wt: 295.33 g/mol
InChI Key: DPAXXMPMOCXGMS-UHFFFAOYSA-N
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Description

5-[3-Acetyl-4-(2-carboxyethyl)-2-methyl-1H-pyrrol-1-yl]pentanoic acid is a complex organic compound featuring a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-Acetyl-4-(2-carboxyethyl)-2-methyl-1H-pyrrol-1-yl]pentanoic acid typically involves multi-step organic reactions. The starting materials often include pyrrole derivatives, which undergo acylation, alkylation, and carboxylation reactions under controlled conditions. Common reagents used in these reactions include acetic anhydride, alkyl halides, and carboxylic acids. The reaction conditions may involve the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-[3-Acetyl-4-(2-carboxyethyl)-2-methyl-1H-pyrrol-1-yl]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides and nucleophiles (e.g., amines, alcohols) are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-[3-Acetyl-4-(2-carboxyethyl)-2-methyl-1H-pyrrol-1-yl]pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[3-Acetyl-4-(2-carboxyethyl)-2-methyl-1H-pyrrol-1-yl]pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid
  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid
  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid

Uniqueness

5-[3-Acetyl-4-(2-carboxyethyl)-2-methyl-1H-pyrrol-1-yl]pentanoic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

138399-16-3

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

5-[3-acetyl-4-(2-carboxyethyl)-2-methylpyrrol-1-yl]pentanoic acid

InChI

InChI=1S/C15H21NO5/c1-10-15(11(2)17)12(6-7-14(20)21)9-16(10)8-4-3-5-13(18)19/h9H,3-8H2,1-2H3,(H,18,19)(H,20,21)

InChI Key

DPAXXMPMOCXGMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN1CCCCC(=O)O)CCC(=O)O)C(=O)C

Origin of Product

United States

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